(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Covalent inhibitor warhead Michael acceptor Electrophilic reactivity

For research programs requiring a stereodefined, CNS-penetrant piperidine-acrylamide building block, source CAS 2098156-96-6. Its (E)-4-oxobut-2-enoic acid warhead enables irreversible cysteine targeting, while the 4-(2-methoxyethyl) substituent fine-tunes solubility and brain permeability. This compound occupies a balanced XLogP=0.4 physicochemical space, making it suitable for targeted covalent inhibitor and GPCR/ion channel lead optimization. Ensure your project uses the correct E-configured warhead to maintain consistent target engagement kinetics.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 2098156-96-6
Cat. No. B1490905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2098156-96-6
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOCCC1CCN(CC1)C(=O)C=CC(=O)O
InChIInChI=1S/C12H19NO4/c1-17-9-6-10-4-7-13(8-5-10)11(14)2-3-12(15)16/h2-3,10H,4-9H2,1H3,(H,15,16)/b3-2+
InChIKeyWQKOQBMEBPKDSI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(4-(2-Methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156-96-6): Structural & Physicochemical Profile for Procurement Decisions


(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156-96-6) is a synthetic, low-molecular-weight (241.28 g/mol) piperidine-acrylamide hybrid featuring a 4-(2-methoxyethyl)piperidine ring linked via an amide bond to a fumaric acid monoamide (E-configured α,β-unsaturated carboxylic acid) moiety [1]. With a computed XLogP3-AA of 0.4, a single hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, the compound occupies a balanced physicochemical space suitable for CNS drug discovery and targeted covalent inhibitor design [1][2]. It belongs to the N-acylpiperidine class and serves as a versatile building block or tool compound for medicinal chemistry programs exploring covalent warheads or piperidine-containing bioactive molecules [3].

Why Generic Piperidine-Acrylamide Substitution Is Not Advisable for (E)-4-(4-(2-Methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156-96-6)


Within the piperidine-acrylamide chemical space, seemingly minor structural modifications—such as ring heteroatom substitution, saturation of the α,β-unsaturated bond, or alteration of the N-alkyl substituent—can result in fundamentally different reactivity, target engagement, and ADME profiles [1][2]. The (E)-4-oxobut-2-enoic acid warhead imparts a specific electrophilic reactivity and stereoelectronic profile that distinguishes it from the saturated 4-oxobutanoic acid analog, while the 4-(2-methoxyethyl) substituent on the piperidine ring introduces a hydrogen-bond-capable, flexible side chain absent in the unsubstituted parent [3]. Generic substitution without head-to-head experimental confirmation therefore carries a high risk of selecting a comparator with meaningfully different solubility, metabolic stability, or covalent target engagement kinetics [2].

Quantitative Differentiation Evidence for (E)-4-(4-(2-Methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156-96-6) Versus Closest Analogs


E-Configured α,β-Unsaturated Warhead vs. Saturated 4-Oxobutanoic Acid Analog: Structural Basis for Covalent Reactivity

The target compound bears an (E)-4-oxobut-2-enoic acid moiety, which is an activated Michael acceptor capable of forming covalent bonds with cysteine thiols [1][2]. In contrast, the closest saturated analog, 4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobutanoic acid (CAS 2098103-28-5), lacks the α,β-unsaturation and therefore cannot participate in covalent thiol-addition reactions . Mechanistic studies on the structurally related N-acryloylpiperidine scaffold have quantified second-order rate constants for thiol addition, demonstrating that the acrylamide π-system is essential for covalent reactivity [2]. For procurement decisions, selecting the saturated analog in a covalent inhibitor program would eliminate the intended mechanism of action.

Covalent inhibitor warhead Michael acceptor Electrophilic reactivity

Piperidine vs. Piperazine Core: Impact on Hydrogen Bonding, Basicity, and CNS Multiparameter Optimization (MPO) Scores

The target compound incorporates a piperidine ring (one nitrogen, pKa ~10-11 for tertiary amine), whereas the direct piperazine analog (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid contains a piperazine ring with two nitrogens, introducing an additional basic center and altering hydrogen bond donor/acceptor counts [1]. The computed XLogP3-AA of the target is 0.4, while the piperazine analog is predicted to be more polar due to the additional nitrogen [1]. CNS MPO desirability scores penalize excessive HBD count and topological polar surface area (TPSA); the piperidine core provides a single HBD and lower TPSA relative to the piperazine, more favorable for passive BBB penetration [2]. Because direct head-to-head experimental data for this pair are absent in the open literature, this evidence is tagged as class-level inference.

CNS drug design Piperidine vs. piperazine Physicochemical property optimization

4-(2-Methoxyethyl) Substituent vs. Unsubstituted Piperidine Parent: Solubility and Conformational Flexibility Differentiation

The 4-(2-methoxyethyl) substituent introduces an ether oxygen capable of acting as a hydrogen bond acceptor and a flexible ethylene linker that extends the compound's conformational landscape compared to the unsubstituted parent 4-oxo-4-(piperidin-1-yl)but-2-enoic acid (MW 183.20 g/mol, CAS 347142-82-9) [1]. While experimental solubility data for the target compound are not publicly available, the increased rotatable bond count (5 vs. 2 for the unsubstituted parent) and the presence of the ether oxygen are class-level indicators of improved aqueous solubility and reduced crystal lattice energy [2]. The computed XLogP3-AA of 0.4 for the target contrasts with a predicted higher logP for the unsubstituted parent (lacking the polar ether), which would confer lower aqueous solubility [1].

Aqueous solubility LogD Side chain engineering

Recommended Research & Procurement Scenarios for (E)-4-(4-(2-Methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156-96-6)


Targeted Covalent Inhibitor (TCI) Scaffold with a Piperidine-Acrylamide Warhead

Use CAS 2098156-96-6 as a core scaffold for designing irreversible inhibitors of cysteine proteases or kinases. The (E)-4-oxobut-2-enoic acid moiety serves as a Michael acceptor capable of covalent bond formation with active-site cysteine residues, a mechanism validated by structurally related acryloylpiperidine motifs in FDA-approved TCIs [1][2]. The 4-(2-methoxyethyl) substituent is a modular vector that can be further diversified or retained for its predicted solubility-enhancing properties. The saturated analog (CAS 2098103-28-5) is explicitly not suitable for this application as it lacks the electrophilic warhead [3].

CNS Drug Discovery Program Requiring Balanced Physicochemical Properties

The compound's computed XLogP (0.4), single HBD, four HBA, and five rotatable bonds place it within the favorable CNS MPO space (desirability score ≥ 4/6 predicted) [1]. This differentiates it from the more basic, potentially less brain-penetrant piperazine analog and from the more lipophilic unsubstituted piperidine parent. Procurement for CNS lead optimization programs, particularly those targeting GPCRs or ion channels where piperidine is a privileged scaffold, is scientifically justified [2].

Chemical Biology Probe for Profiling Thiol-Reactive Proteomes

The α,β-unsaturated carbonyl moiety enables activity-based protein profiling (ABPP) applications. The methoxyethyl group provides a synthetic handle for linker attachment (via further derivatization) or can be used to tune physicochemical properties without abolishing covalent reactivity [1]. Quantitative thiol reactivity data for the N-acryloylpiperidine sub-class provides a predictive framework for expected labeling kinetics, although direct k₂ measurements for this specific compound are needed [2].

Specialty Building Block for Parallel Synthesis of Fumaramide-Derived Compound Libraries

The compound serves as a versatile intermediate for generating diverse fumaramide libraries via amide coupling or Michael addition at the free carboxylic acid terminus. Fumaramide derivatives have demonstrated cholinesterase inhibitory activity in peer-reviewed studies (e.g., IC₅₀ = 0.14 μM for AChE inhibition by closely related fumaramide analogs), providing a biologically validated rationale for library design [3]. The (E)-configuration ensures stereochemical homogeneity, critical for SAR interpretation.

Quote Request

Request a Quote for (E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.